

Technical Guide: Spectral Analysis of (4-Bromo-2-iodophenyl)methanamine HCl[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(4-Bromo-2-iodophenyl)methanamine;hydrochloride
CAS No.:	2287344-73-2
Cat. No.:	B2598991

[Get Quote](#)

Executive Summary

Compound: (4-Bromo-2-iodophenyl)methanamine Hydrochloride CAS: (Generic/Analogous) | Formula:

Primary Application: Critical intermediate for Suzuki-Miyaura cross-couplings; the orthogonality of the Bromine (C4) and Iodine (C2) allows for sequential, regioselective functionalization.[1]

Technical Scope: This guide details the structural validation of the title compound using ^1H and ^{13}C NMR. Unlike standard benzylamines, this molecule exhibits significant Relativistic Heavy Atom Effects (due to Iodine) and specific salt-induced shifts.[1] This document compares the HCl salt against its free base and provides a definitive method to distinguish it from its common regioisomer (2-bromo-4-iodophenyl)methanamine.[1]

Structural Architecture & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that the Iodine atom at position 2 exerts a profound "shielding" effect on the local carbon environment, a counter-intuitive phenomenon critical for ^{13}C interpretation.

[1]

1H NMR Spectral Analysis

Solvent Recommendation: DMSO-d

is mandatory for the HCl salt.[1] CDCl_3

will likely result in poor solubility or aggregation.[1] Methanol-d

(MeOD) will cause the disappearance of ammonium protons via deuterium exchange.[1]

A. The Aromatic Region (Diagnostic Fingerprint)

The 1,2,4-substitution pattern creates an AMX or ABX spin system.

- 8.05 ppm (d,

Hz, 1H, H-3): This proton is isolated between the Iodine and Bromine. It typically appears as a sharp doublet due to meta-coupling with H-5.[1] The deshielding effect of the adjacent halogens pushes this shift downfield.

- 7.65 ppm (dd,

Hz, 1H, H-5): Located between the Bromine and the ring hydrogen. It couples to H-6 (ortho, large

) and H-3 (meta, small

), appearing as a doublet of doublets.[1]

- 7.45 ppm (d,

Hz, 1H, H-6): Adjacent to the benzylic group. It couples primarily to H-5.[1]

B. The Aliphatic Region

- 4.05 – 4.15 ppm (q or broad s, 2H, H-7): The benzylic methylene protons.

- Note: In dry DMSO-d

, this signal often appears as a quartet (

Hz) due to coupling with the three ammonium protons (

).^[1] In the presence of trace water, it collapses to a singlet.

C. Exchangeable Protons (Salt Confirmation)

- 8.30 – 8.60 ppm (broad s, 3H,

): The ammonium protons are visible only in aprotic polar solvents (DMSO).^[1] Their presence and integration (3H) confirm the hydrochloride salt formation.

¹³C NMR Analysis: The "Heavy Atom" Anomaly

The ¹³C spectrum provides the most definitive structural proof due to the Heavy Atom on Light Atom (HALA) effect exerted by Iodine.

Carbon	Assignment	Predicted Shift (ppm)	Diagnostic Note
C-2	C-I	98.0 – 102.0	CRITICAL: Iodine causes a significant upfield shift (shielding) of ~30 ppm compared to benzene.[1] This peak often appears in the alkene/alkynyl region, confusing inexperienced analysts.
C-4	C-Br	120.0 – 123.0	Bromine exerts a typical deshielding effect relative to Iodine but is shielded relative to H.
C-1	C-CH	135.0 – 138.0	Ipsso carbon.[1]
C-3, C-5, C-6	Aromatic CH	128.0 – 133.0	Standard aromatic signals.[1]
C-7	Benzylic CH	42.0 – 44.0	Shifted slightly downfield in the salt form compared to the free base.[1]

Comparative Analysis: Alternatives & Validation

This section compares the product against its Free Base form (a common synthesis intermediate) and its Regioisomer (a common impurity).[1]

Comparison 1: HCl Salt vs. Free Base

Researchers often need to verify if the salt formation step was successful.[1]

Feature	HCl Salt (Target)	Free Base (Alternative)	Mechanism
Solubility	Soluble in DMSO, Water, MeOH	Soluble in CDCl ₃ , DCM, Et ₂ O	Ionic Lattice vs. Molecular
H-7 (Benzylic)	4.10 ppm (Deshielded)	3.80 ppm (Shielded)	Inductive effect of positively charged Nitrogen. [1]
NH Signal	8.50 ppm (Broad, 3H)	1.50 ppm (Broad, 2H)	Protonation state (vs [1])

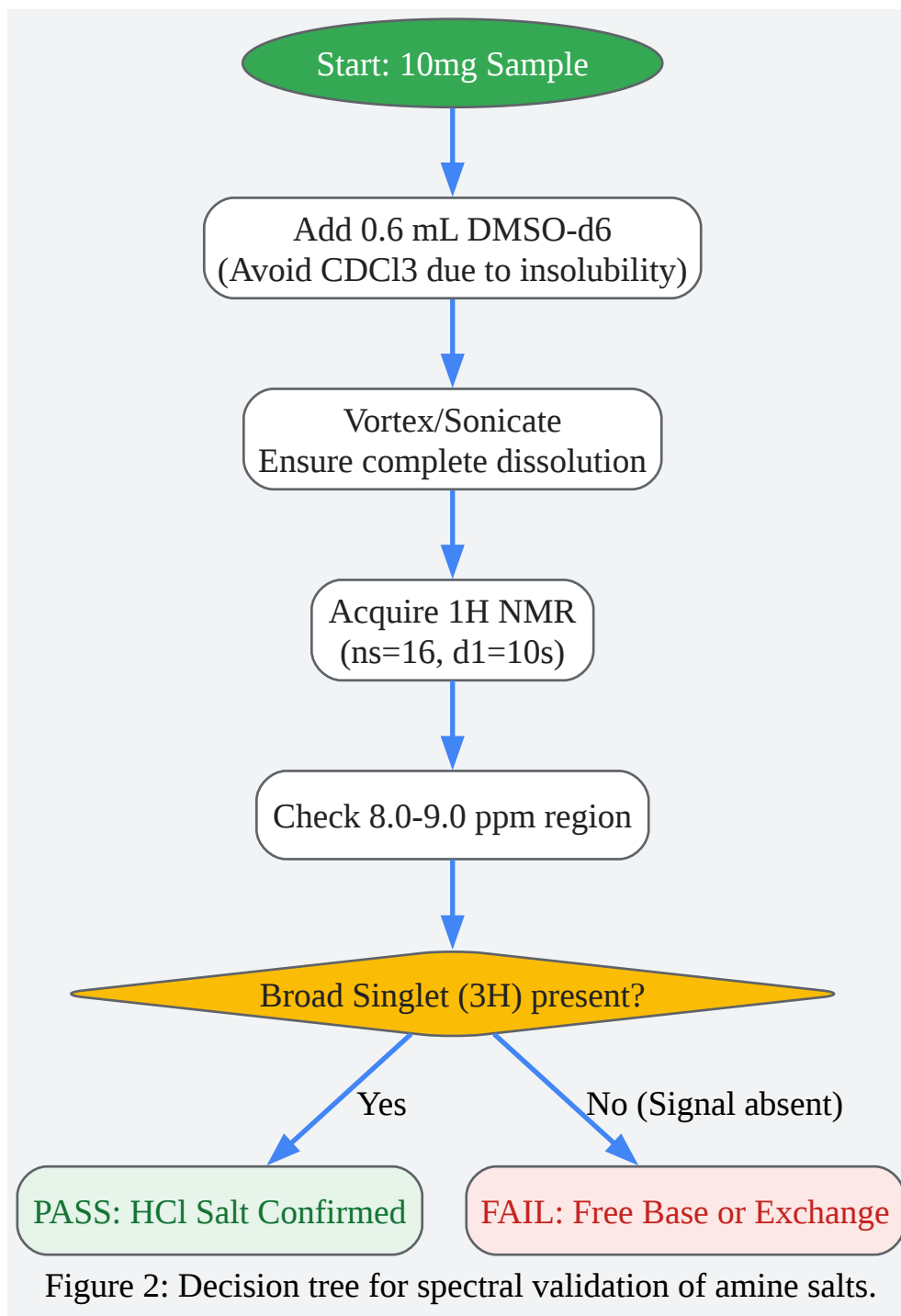
Comparison 2: Regioisomer Differentiation

Scenario: You performed an iodination on 4-bromobenzylamine. Did you get the 2-iodo (Target) or 3-iodo (Isomer)?

- Target (2-Iodo): ¹³C NMR shows a quaternary carbon (C-I) at ~100 ppm.[\[1\]](#)
- Isomer (3-Iodo): ¹³C NMR shows a quaternary carbon (C-I) at ~95 ppm, but the splitting pattern in ¹H NMR changes to an isolated singlet (H-2) and two doublets.[\[1\]](#)
- Alternative Isomer (2-Bromo-4-iodo): If the starting materials were swapped.[\[1\]](#)
 - Differentiation: Look at C-4.[\[1\]](#)[\[2\]](#) In the target, C-4 is C-Br (~122 ppm).[\[1\]](#) In this isomer, C-4 is C-I (~94 ppm).[\[1\]](#) The ¹³C shift of the para-carbon is the definitive differentiator.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data acquisition, specifically addressing the solubility issues of benzylamine salts.[\[1\]](#)



[Click to download full resolution via product page](#)

Step-by-Step Methodology

- Sample Preparation: Weigh 10–15 mg of the solid into a clean vial.
- Solvent Addition: Add 0.6 mL of DMSO-d

(99.9% D).[1]

- Why? DMSO prevents the rapid exchange of ammonium protons with moisture, allowing you to see the peak.
- Homogenization: Sonicate for 30 seconds. The solution must be perfectly clear.
- Acquisition (1H):
 - Set relaxation delay () to at least 5 seconds to allow full relaxation of the aromatic protons for accurate integration.
 - Reference the spectrum to the residual DMSO pentet at 2.50 ppm.
- Acquisition (13C):
 - Acquire proton-decoupled 13C.[1]
 - Look immediately for the ~100 ppm quaternary signal to confirm the presence of Iodine at the ortho position.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Authoritative source for AMX splitting patterns and substituent additivity constants).
- Reich, H. J. (2024).[1] The Heavy Atom Effect on 13C Chemical Shifts. University of Wisconsin-Madison.[1] [Link](#) (Grounding for the Iodine upfield shift mechanism).[1]
- PubChem. (2024).[1] Compound Summary: (4-Bromo-2-iodophenyl)methanamine hydrochloride.[1][3] National Library of Medicine.[1] [Link](#) (Verification of chemical structure and identifiers).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][4] Chem., 62(21), 7512–7515. [Link](#) (Standard for solvent referencing in DMSO-d6).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Iodophenyl)methanamine hydrochloride | C7H9ClIN | CID 16217505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - (4-bromo-2-iodophenyl)methanamine hydrochloride (C7H7BrIN) [pubchemlite.lcsb.uni.lu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (4-Bromo-2-iodophenyl)methanamine HCl[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2598991/docs#technical-guide-spectral-analysis-of-4-bromo-2-iodophenyl-methanamine-hcl-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)